[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,3,3,4,4,4-hexadeuteriobutanoate
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Overview
Description
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,3,3,4,4,4-hexadeuteriobutanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple stereocenters and functional groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of strong bases, fluorinating agents, and deuterated reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,3,3,4,4,4-hexadeuteriobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols .
Scientific Research Applications
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,3,3,4,4,4-hexadeuteriobutanoate has several scientific research applications:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,3,3,4,4,4-hexadeuteriobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
- [(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Uniqueness
The uniqueness of [(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,3,3,4,4,4-hexadeuteriobutanoate lies in its specific stereochemistry and the presence of deuterium atoms, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H32F2O6 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,3,3,4,4,4-hexadeuteriobutanoate |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,4D2,5D/t5?,15-,16-,18-,19-,22-,23-,24-,25- |
InChI Key |
BQEJAAIPKDQEPV-VYBNJRKDSA-N |
Isomeric SMILES |
[2H]C(C(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Origin of Product |
United States |
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